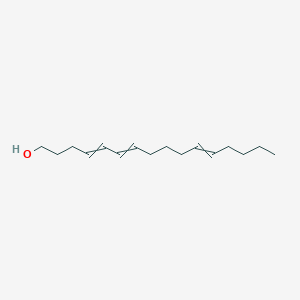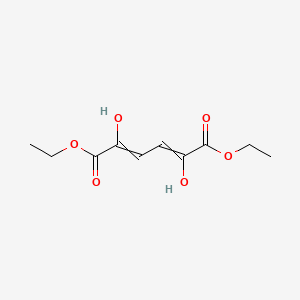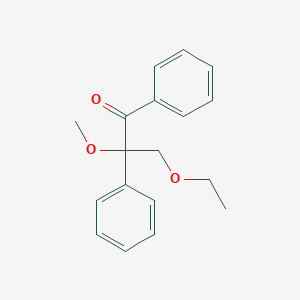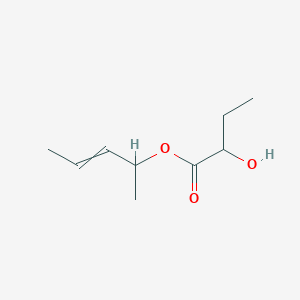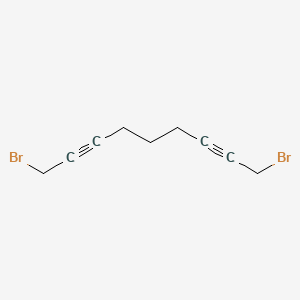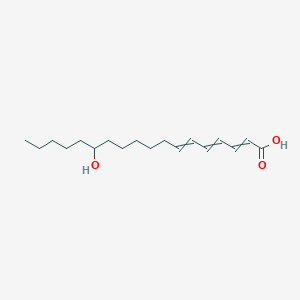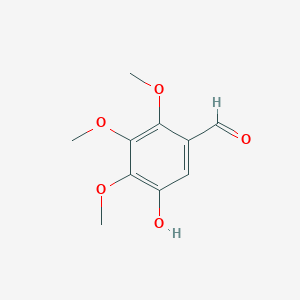![molecular formula C25H50O4Si3 B14295039 Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 121056-98-2](/img/structure/B14295039.png)
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyldimethylsilyl (TBDMS) groups attached to the benzene ring, which significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups on the benzene ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve the starting material (benzenemethanol) in anhydrous DCM.
- Add TBDMS-Cl and a base (e.g., imidazole) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The TBDMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the TBDMS groups.
Applications De Recherche Scientifique
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug development and formulation.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS groups. These groups protect sensitive hydroxyl functionalities during chemical reactions, allowing for selective transformations and high yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Similar structure but with a methyl ester group.
Benzenemethanol, 4-(1,1-dimethylethyl)-: Contains a single TBDMS group.
Uniqueness
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of three TBDMS groups, which provide enhanced protection and stability compared to compounds with fewer TBDMS groups. This makes it particularly valuable in complex synthetic routes where multiple hydroxyl groups need to be protected simultaneously.
Propriétés
Numéro CAS |
121056-98-2 |
|---|---|
Formule moléculaire |
C25H50O4Si3 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
[3,4,5-tris[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol |
InChI |
InChI=1S/C25H50O4Si3/c1-23(2,3)30(10,11)27-20-16-19(18-26)17-21(28-31(12,13)24(4,5)6)22(20)29-32(14,15)25(7,8)9/h16-17,26H,18H2,1-15H3 |
Clé InChI |
SXMIVILIKOKXFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


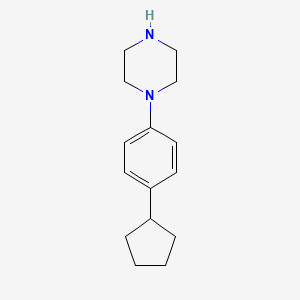

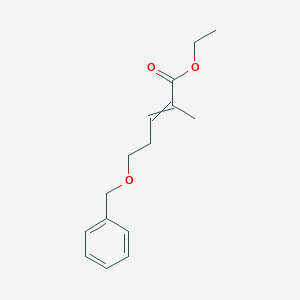
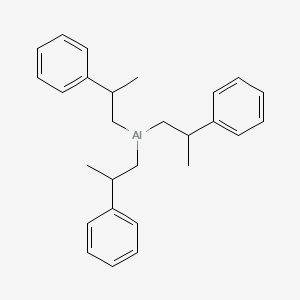
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
